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molecular formula C11H17NO B8662207 Benzenemethanamine, N-(1,1-dimethylethyl)-N-hydroxy- CAS No. 68883-38-5

Benzenemethanamine, N-(1,1-dimethylethyl)-N-hydroxy-

Cat. No. B8662207
M. Wt: 179.26 g/mol
InChI Key: DWKVDHVYPLMICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05001233

Procedure details

A solution of 0.057 M DMD in acetone (47.4 ml, 2.7 mmol) was added to a cold stirred solution of N-tert-butyl-N-benzylamine (Aldrich, 0.4417 g, 2.7 mmol) in acetone (5 ml). The reaction mixture was stirred for fifteen minutes in an ice bath. Solvent was removed on a rotary evaporator to give a white, microcrystalline solid (0.4803 g, 99.6% yield), mp 58-60. Flash chromatography of the solid over silica gel and elution with a 90:10 mixture of petroleum ether (bp 35-60) and ethyl acetate gave the hydroxylamine as a white crystalline solid, mp 60-61.5 (reported mp 71-73, Emmons 1957). Distillation of this material gave a solid with the same mp.
Quantity
0.4417 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step One
Name
Yield
99.6%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2].CC(C)=[O:15]>>[OH:15][N:5]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:1]([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.4417 g
Type
reactant
Smiles
C(C)(C)(C)NCC1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
47.4 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for fifteen minutes in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ON(C(C)(C)C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4803 g
YIELD: PERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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